(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Description
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Properties
CAS No. |
627890-44-2 |
|---|---|
Molecular Formula |
C22H14N4O4 |
Molecular Weight |
398.378 |
IUPAC Name |
(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H14N4O4/c1-13-6-8-17(19(10-13)26(28)29)20-9-7-15(30-20)11-14(12-23)21-24-18-5-3-2-4-16(18)22(27)25-21/h2-11H,1H3,(H,24,25,27)/b14-11+ |
InChI Key |
BPWPLZQIEGXBGZ-SDNWHVSQSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.31 g/mol. The structure consists of a furan ring and a quinazoline moiety, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Antitumor Activity
- The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In vitro studies indicated that it induces apoptosis in these cell lines through the activation of caspase pathways .
- A study reported an IC50 value of 12 µM against the A549 cell line, suggesting potent antitumor efficacy compared to standard chemotherapeutics .
- Antiviral Properties
- Anti-inflammatory Effects
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Quinazoline Derivatives : Quinazolines are known for their role as inhibitors of various kinases involved in cancer progression. This compound likely acts as an inhibitor of epidermal growth factor receptor (EGFR) and other tyrosine kinases .
- Furan Moiety : The furan ring contributes to the compound's ability to form reactive intermediates that can interact with cellular macromolecules, enhancing its cytotoxic potential .
Case Studies
-
Study on Anticancer Activity :
- In a recent study, this compound was tested on several cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Cell Line IC50 (µM) Mechanism of Action A549 12 Caspase activation MCF-7 15 Apoptosis induction K562 18 Cell cycle arrest -
Antiviral Activity Assessment :
- Another study evaluated the antiviral effects against influenza A, revealing that treatment with the compound reduced viral titers significantly compared to untreated controls.
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor properties of compounds similar to (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. For instance, compounds featuring the quinazoline moiety have been evaluated for their ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound exhibits cytotoxic effects against various human tumor cell lines by inducing apoptosis and inhibiting cell cycle progression. Research indicates that it may interfere with specific signaling pathways crucial for cancer cell survival and proliferation .
-
Case Studies :
- A study conducted by the National Cancer Institute (NCI) demonstrated that similar compounds showed significant growth inhibition across a panel of cancer cell lines, with mean GI50 values indicating effective concentration levels for therapeutic use .
- In vitro evaluations have reported high levels of antimitotic activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored.
- Broad-Spectrum Activity : Similar derivatives have shown efficacy against a range of microorganisms, including bacteria and fungi. Compounds with furan and nitrophenyl groups often exhibit enhanced activity due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
-
Case Studies :
- In one investigation, derivatives containing the furan ring demonstrated remarkable antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
- Another study indicated that certain synthesized compounds exhibited excellent antimicrobial activity against various pathogens, making them suitable candidates for further development in treating infections .
Synthesis of Novel Derivatives
The synthesis of this compound opens avenues for creating novel derivatives with enhanced biological activities.
- Synthetic Routes : Various synthetic methodologies have been employed to modify the core structure, allowing for the introduction of different functional groups that can enhance solubility and bioavailability .
- Structure–Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy and safety profiles of these compounds. Researchers have identified key structural features that contribute to their biological activity, guiding future synthesis efforts towards more potent analogs .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and nitrophenyl group are susceptible to oxidative transformations:
-
Furan ring oxidation : Under acidic conditions with KMnO₄, the furan ring can undergo dihydroxylation to form a diketone intermediate, potentially altering electronic properties.
-
Nitro group stability : The 2-nitrophenyl group resists further oxidation under moderate conditions but may degrade under harsh oxidative environments (e.g., HNO₃/H₂SO₄) .
| Reaction Site | Reagent | Product | Conditions |
|---|---|---|---|
| Furan ring | KMnO₄, H₂SO₄ | Diketone derivative | 0–5°C, 2 hr |
| Acrylonitrile | O₃, then H₂O₂ | Carboxylic acid | −78°C, Ozonolysis |
Reduction Reactions
Selective reductions are feasible due to the compound’s electron-deficient regions:
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility and enabling downstream functionalization .
-
Quinazolinone reduction : NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group without affecting other functionalities .
Key Data:
-
Nitro → amine conversion efficiency: >95% (H₂, 50 psi, 6 hr).
Nucleophilic Substitution
The acrylonitrile group participates in Michael additions:
-
Thiol addition : Reacts with mercaptans (e.g., benzylthiol) in Et₃N/DMF to form β-cyanosulfides .
-
Amine addition : Primary amines (e.g., methylamine) attack the α,β-unsaturated nitrile, forming β-amino derivatives .
Mechanistic Pathway:
-
Base (Et₃N) deprotonates the nucleophile.
-
Nucleophile attacks the β-carbon of acrylonitrile.
Cyclocondensation Reactions
The quinazolinone moiety enables heterocycle formation:
-
With thiourea : In HCl/EtOH, forms thioquinazoline derivatives via sulfur incorporation .
-
With hydrazines : Reacts at the 4-oxo position to yield pyrazolo[3,4-d]quinazolinones .
Optimized Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Thiourea | Reflux | 4 hr | 82% |
| Hydrazine hydrate | 80°C | 3 hr | 75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
